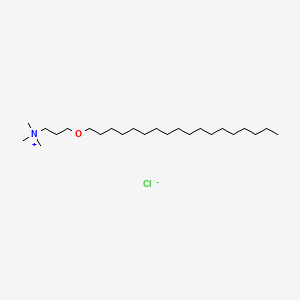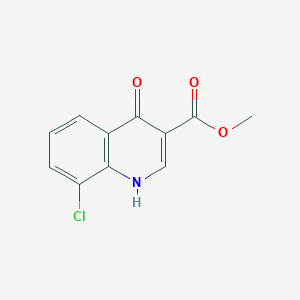
2-Chloro-3'-iodobenzophenone
Overview
Description
2-Chloro-3'-iodobenzophenone, or 2-CI-3'-I, is a chemical compound commonly used in organic chemistry laboratories for a variety of purposes. It is an organic halogenated aromatic compound, with a molecular formula of C13H9ClIO, and a molecular weight of 364.11 g/mol. 2-CI-3'-I is a colorless solid that is soluble in organic solvents and has a melting point of 175-176°C. The compound has a wide range of applications in organic synthesis, such as in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Scientific Research Applications
Oxidative Dearomatization in Organic Synthesis
2-Chloro-3'-iodobenzophenone may have potential applications in oxidative dearomatization processes. A study by Quideau et al. (2005) discussed the use of λ3- and λ5-iodane-mediated phenylation and oxygenation in organic synthesis. This kind of reaction could be relevant to the use of 2-Chloro-3'-iodobenzophenone, especially in the synthesis of cyclohexa-2,4-dienone derivatives and ortho-quinol imines.
Iodinated Disinfection Byproduct Formation
The compound might be involved in the formation of iodinated disinfection byproducts (I-DBPs) during household cooking processes, as suggested by the work of Pan et al. (2016). In their study, chloramine in tap water reacted with iodide in iodized table salt, leading to hypoiodous acid, which can react with natural organic matter to form I-DBPs, including various iodinated phenolic compounds.
Electrophilic Cyclization in Chemical Synthesis
2-Chloro-3'-iodobenzophenone could potentially be used in electrophilic cyclization processes. Schumacher et al. (2010) demonstrated the synthesis of 2,3-dihydroselenophenes via electrophilic cyclization using iodine-based electrophiles. This methodology could be adapted for compounds like 2-Chloro-3'-iodobenzophenone.
Formation of Disinfection By-Products
2-Chloro-3'-iodobenzophenone might be involved in the formation of various disinfection by-products. A study by Sun et al. (2019) showed that benzophenone-type UV filters like 2,4-Dihydroxybenzophenone can transform during chlorination disinfection, forming various by-products including chlorobenzoquinone and phenyl benzoquinones.
properties
IUPAC Name |
(2-chlorophenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKNAKJVJIRYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600258 | |
| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3'-iodobenzophenone | |
CAS RN |
890098-15-4 | |
| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1611895.png)
![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1611897.png)










